5-chloro-2-{5-[(Z)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid
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Overview
Description
5-CHLORO-2-{5-[(3,5-DIOXO-1-PHENYLTETRAHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-2-FURYL}BENZOIC ACID is a complex organic compound with a unique structure that includes a chlorinated benzoic acid moiety, a furan ring, and a pyrazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-2-{5-[(3,5-DIOXO-1-PHENYLTETRAHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-2-FURYL}BENZOIC ACID typically involves multi-step organic reactions. One common approach is to start with the chlorination of benzoic acid to introduce the chlorine atom at the 5-position. This is followed by the formation of the furan ring through a cyclization reaction. The final step involves the condensation of the furan derivative with the pyrazole moiety under specific conditions, such as the use of a strong acid catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-2-{5-[(3,5-DIOXO-1-PHENYLTETRAHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-2-FURYL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole moiety can be reduced to form tetrahydropyrazoles.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Tetrahydropyrazoles
Substitution: Amino or thiol derivatives
Scientific Research Applications
5-CHLORO-2-{5-[(3,5-DIOXO-1-PHENYLTETRAHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-2-FURYL}BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-CHLORO-2-{5-[(3,5-DIOXO-1-PHENYLTETRAHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-2-FURYL}BENZOIC ACID involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methyl-4-isothiazolin-3-one
- 3,5-Dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
Uniqueness
5-CHLORO-2-{5-[(3,5-DIOXO-1-PHENYLTETRAHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-2-FURYL}BENZOIC ACID is unique due to its combination of a chlorinated benzoic acid, a furan ring, and a pyrazole derivative. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H13ClN2O5 |
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Molecular Weight |
408.8 g/mol |
IUPAC Name |
5-chloro-2-[5-[(Z)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C21H13ClN2O5/c22-12-6-8-15(16(10-12)21(27)28)18-9-7-14(29-18)11-17-19(25)23-24(20(17)26)13-4-2-1-3-5-13/h1-11H,(H,23,25)(H,27,28)/b17-11- |
InChI Key |
MYLHPCDQOTUIBW-BOPFTXTBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)C(=O)O)/C(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)C(=O)O)C(=O)N2 |
Origin of Product |
United States |
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